![molecular formula C28H43N B12287210 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline CAS No. 193350-81-1](/img/structure/B12287210.png)
4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]anilin ist eine organische Verbindung, die zur Klasse der Anilinderivate gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]anilin beinhaltet typischerweise die Reaktion von Anilin mit 2-Ethylhexylbromid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten. Das Reaktionsgemisch wird dann mit Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]anilin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reagenzien und Lösungsmitteln, und die Reaktion wird in großen Reaktoren durchgeführt. Das Produkt wird dann mit industriellen Reinigungsverfahren wie Destillation oder großtechnischer Chromatographie gereinigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]anilin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminen-Derivate umwandeln.
Substitution: Die Verbindung kann elektrophile Substitutionsreaktionen eingehen, insbesondere an den Phenylringen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Halogene oder Nitroverbindungen unter sauren Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Chinonderivate.
Reduktion: Amin-Derivate.
Substitution: Halogenierte oder nitrosubstituierte Derivate.
Wissenschaftliche Forschungsanwendungen
4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]anilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung und als pharmazeutisches Zwischenprodukt untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]anilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann mit Enzymen und Rezeptoren interagieren und zu Veränderungen in zellulären Prozessen führen. Beispielsweise kann es bestimmte Enzyme, die an der Zellproliferation beteiligt sind, hemmen, wodurch es antikanzerogene Eigenschaften zeigt. Die genauen molekularen Zielstrukturen und Signalwege können je nach der spezifischen Anwendung und dem Kontext der Verwendung variieren.
Wirkmechanismus
The mechanism of action of 4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(4,6-Bis(4-((2-ethylhexyloxy)carbonyl)phenylamino)-1,3,5-triazin-2-ylamino)benzoesäure
- 2-Ethylhexyl-4-methoxyzimtsäureester
Einzigartigkeit
4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]anilin ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie zum Beispiel das Vorhandensein von zwei Ethylhexylgruppen, die an die Phenylringe gebunden sind.
Eigenschaften
CAS-Nummer |
193350-81-1 |
|---|---|
Molekularformel |
C28H43N |
Molekulargewicht |
393.6 g/mol |
IUPAC-Name |
4-(2-ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline |
InChI |
InChI=1S/C28H43N/c1-5-9-11-23(7-3)21-25-13-17-27(18-14-25)29-28-19-15-26(16-20-28)22-24(8-4)12-10-6-2/h13-20,23-24,29H,5-12,21-22H2,1-4H3 |
InChI-Schlüssel |
DXTYEJLQHQHZSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=CC=C(C=C1)NC2=CC=C(C=C2)CC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


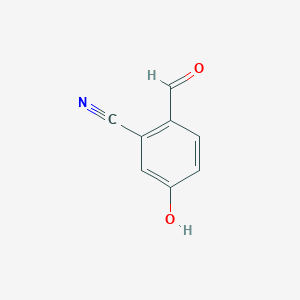
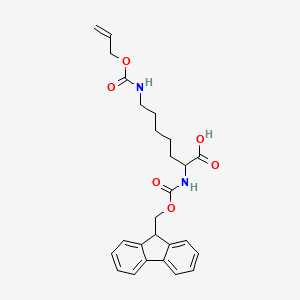
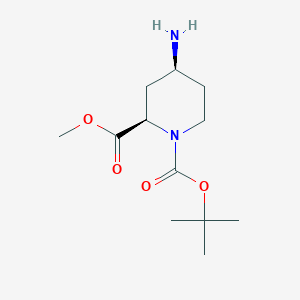
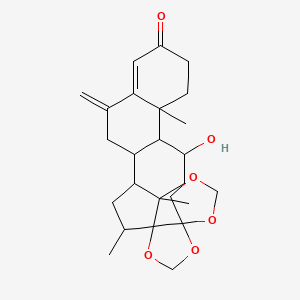
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
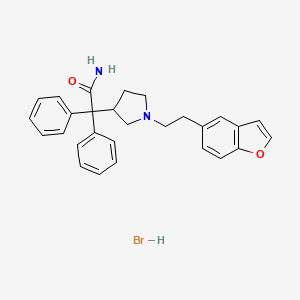
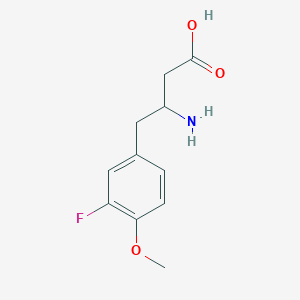

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)
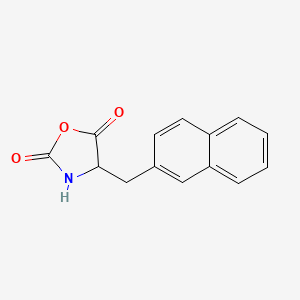
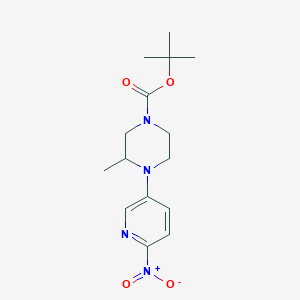
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
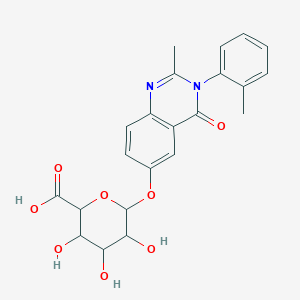
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
